Technical Guide: Understanding and Utilizing TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) in Quantitative Proteomics
Technical Guide: Understanding and Utilizing TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) in Quantitative Proteomics
This technical guide provides an in-depth overview of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄), a custom-synthesized, isotopically labeled peptide. The guide is intended for researchers, scientists, and drug development professionals working in fields that require precise protein and peptide quantification, such as proteomics, metabolomics, and biomarker discovery.
Note: The peptide sequence "TELAEPTSTR" is not a widely documented or characterized peptide. Therefore, this guide focuses on the technical aspects and applications of the isotopic labeling of its arginine residue with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The principles and methodologies described herein are applicable to any custom peptide labeled in this manner for quantitative analysis.
Core Concepts: Isotopically Labeled Peptides
TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is a synthetic peptide with the amino acid sequence Threonine-Glutamic Acid-Leucine-Alanine-Glutamic Acid-Proline-Threonine-Serine-Threonine-Arginine. The key feature of this peptide is the incorporation of stable isotopes into the arginine (Arg) residue. Specifically, the six carbon atoms (C) in the arginine side chain are replaced with the heavier isotope ¹³C, and the four nitrogen atoms (N) are replaced with the heavier isotope ¹⁵N.
This isotopic labeling results in a peptide that is chemically identical to its unlabeled counterpart ("light" peptide) but has a greater mass. This mass difference is precisely detectable by a mass spectrometer, forming the basis for its use as an internal standard in quantitative proteomics.
Applications in Research
The primary application for isotopically labeled peptides like TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is in quantitative mass spectrometry-based proteomics. One of the most common techniques employing such labeled amino acids is Stable Isotope Labeling with Amino acids in Cell culture (SILAC).
SILAC Methodology:
SILAC is a powerful method for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural, most abundant isotopes of essential amino acids (e.g., ¹²C and ¹⁴N arginine). A second population is grown in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₄-arginine).
Over several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the cell lysates are combined, and the proteins are digested into peptides.
When analyzed by mass spectrometry, the peptides from the two populations will appear as pairs of peaks separated by a specific mass difference corresponding to the isotopic label. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of that peptide (and by extension, its parent protein) between the two experimental conditions.
Quantitative Data Presentation
The use of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) as an internal standard allows for the generation of precise quantitative data. In a typical mass spectrometry experiment, this data is presented as ratios of the "heavy" (labeled) to "light" (unlabeled) peptide.
| Property | Description |
| Chemical Formula | C₄₅H₇₇N₁₃O₁₇ (unlabeled) |
| Isotopically Labeled Residue | Arginine (Arg) |
| Isotopes | ⁶x ¹³C, ⁴x ¹⁵N |
| Mass Shift | +10 Da (compared to the unlabeled peptide) |
| Purity | Typically >95% (as determined by HPLC) |
| Isotopic Enrichment | Typically >99% |
Experimental Protocols
General SILAC Protocol
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Cell Culture and Labeling:
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Culture two populations of cells in parallel.
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For the "light" population, use a standard SILAC medium containing unlabeled L-arginine.
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For the "heavy" population, use a SILAC medium where L-arginine is replaced with L-Arginine-¹³C₆,¹⁵N₄.
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Allow the cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acid.
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Experimental Treatment:
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Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.
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Sample Preparation:
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Harvest and lyse the cells from both populations.
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Combine the protein lysates from the "light" and "heavy" populations in a 1:1 ratio.
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Perform protein digestion (e.g., using trypsin) to generate peptides.
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Mass Spectrometry Analysis:
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Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).
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The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms.
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Data Analysis:
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Use specialized software to identify and quantify the peptide pairs.
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The ratio of the peak intensities for each pair reflects the relative abundance of the protein in the treated versus control cells.
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Visualizations
SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Peptide Quantification by Mass Spectrometry
Caption: The process of relative peptide quantification using mass spectrometry.
Hypothetical Signaling Pathway Investigation
While the specific biological function of "TELAEPTSTR" is unknown, a labeled version could be used to study its role in a hypothetical signaling pathway. For instance, if "TELAEPTSTR" were a fragment of a larger protein involved in a kinase cascade, SILAC could be used to quantify changes in its abundance or post-translational modifications upon pathway activation or inhibition.
Caption: A hypothetical signaling pathway where TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) could be used for quantification.
